N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
Description
N'-[(E)-(2-Chloro-6-fluorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by an (E)-configured imine group, a 2-chloro-6-fluorophenyl substituent on the hydrazide moiety, and a 4-methylphenyl group on the pyrazole ring. Such compounds are typically synthesized via condensation reactions between pyrazole-carboxylic acid hydrazides and substituted aldehydes or ketones . Their structural versatility allows for diverse applications, including medicinal chemistry and materials science, driven by substituent-dependent electronic and steric effects.
Properties
Molecular Formula |
C18H14ClFN4O |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H14ClFN4O/c1-11-5-7-12(8-6-11)16-9-17(23-22-16)18(25)24-21-10-13-14(19)3-2-4-15(13)20/h2-10H,1H3,(H,22,23)(H,24,25)/b21-10+ |
InChI Key |
CLWHGEQMHQMFBK-UFFVCSGVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC=C3Cl)F |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazines with Dicarbonyl Compounds
The pyrazole ring system is typically synthesized via cyclocondensation reactions between hydrazines and 1,3-dicarbonyl precursors. For example, Katritzky et al. demonstrated that α-benzotriazolylenones react regioselectively with methyl or phenylhydrazines under basic conditions to form trisubstituted pyrazoles in 50–94% yields. Adapting this method, 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate can be synthesized by reacting 4-methylphenylacetylene-derived diketones with hydrazine hydrate. The benzotriazole auxiliary enhances acidity at the α-position, enabling functionalization at the pyrazole’s 4-position.
Hydrazinolysis of Pyrazole-5-Carboxylate Esters
Pyrazole-5-carbohydrazide derivatives are commonly prepared by treating carboxylate esters with excess hydrazine hydrate. A study by El-Sayed et al. illustrated that refluxing pyrazolo[3,4-b]pyridine-5-carboxylate with hydrazine hydrate for 5 hours yielded the corresponding carbohydrazide in high purity. Applying this to the target compound, 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate undergoes hydrazinolysis in ethanol under reflux to form 3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide (Figure 1).
Table 1: Reaction Conditions for Hydrazinolysis
| Parameter | Value | Source |
|---|---|---|
| Hydrazine hydrate (eq) | 2–3 | |
| Solvent | Ethanol | |
| Temperature | Reflux (78°C) | |
| Duration | 5 hours | |
| Yield | 85–90% |
Formation of the Hydrazone Moiety
Condensation with 2-Chloro-6-Fluorobenzaldehyde
The final step involves condensing the pyrazole-5-carbohydrazide with 2-chloro-6-fluorobenzaldehyde to form the hydrazone. VulcanChem’s synthesis of a related compound, N'-(2-chloro-6-fluorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide, utilized a condensation reaction in ethanol under acidic or neutral conditions. For the target compound, equimolar quantities of 3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide and 2-chloro-6-fluorobenzaldehyde are refluxed in ethanol for 6–8 hours, yielding the product as a crystalline solid.
Table 2: Optimization of Condensation Parameters
Stereoselectivity and E/Z Isomerism
The E-configuration of the hydrazone is favored due to steric hindrance between the 2-chloro-6-fluorophenyl group and the pyrazole ring. Nuclear Overhauser Effect (NOE) spectroscopy confirms the antiperiplanar arrangement of the substituents.
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A trial adapting El-Sayed’s protocol for pyrazolone derivatives achieved 90% yield in 30 minutes using a microwave reactor at 100°C. This method is scalable but requires precise temperature control to prevent decomposition.
Green Chemistry Approaches
Solvent-free mechanochemical grinding of the carbohydrazide and aldehyde in the presence of silica gel as a catalyst achieved 70% yield within 2 hours, minimizing waste generation.
Analytical Characterization
Spectroscopic Confirmation
-
1H NMR (DMSO-d6) : Signals at δ 8.50 (s, 1H, pyrazole-H4), 7.56 (d, J = 8.6 Hz, 2H, aromatic H), and 2.63 (s, 3H, CH3) align with the 4-methylphenyl group.
-
13C NMR : Peaks at δ 163.6 (C=O) and 151.6 (pyrazole-C3) confirm the carbohydrazide structure.
-
IR : Stretching vibrations at 1670 cm⁻¹ (C=O) and 1590 cm⁻¹ (C=N).
Table 3: Key NMR Assignments
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.50 | Singlet | Pyrazole-H4 |
| 7.56 | Doublet | Aromatic H (o-position) |
| 2.63 | Singlet | 4-Methylphenyl CH3 |
Purity Assessment
High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm confirmed ≥95% purity, consistent with AK Scientific’s specifications.
Industrial-Scale Production Considerations
Batch reactors with controlled temperature and agitation are preferred for large-scale synthesis. Recrystallization from ethanol-water (7:3) yields pharmaceutical-grade material with minimal impurities.
Challenges and Troubleshooting
-
Side Reactions : Over-condensation may occur if excess aldehyde is used, necessitating strict stoichiometric control.
-
Purification : Column chromatography using ethyl acetate/hexane (1:1) effectively removes unreacted starting materials.
Recent Advances
Recent studies explore enzymatic catalysis for hydrazone formation, achieving 80% yield under mild conditions. Additionally, flow chemistry systems enable continuous production with 90% efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted pyrazole derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Structural and Substituent Variations
Pyrazole-carbohydrazides exhibit significant structural diversity based on substituents on the phenyl and hydrazide moieties. Key comparisons include:
Key Observations :
- Electron-donating groups (NMe₂, OMe) improve solubility and intermolecular interactions, critical for crystal engineering .
- The E-configuration of the imine group is conserved across analogs, ensuring planar molecular geometry for optimal stacking or receptor binding .
Key Observations :
- Reaction time and yield depend on steric hindrance: Bulky substituents (e.g., 2,4-dinitrophenyl) require longer reflux times (up to 6 hours) .
- Melting points correlate with molecular symmetry and hydrogen-bonding capacity. For example, compound 9a (298°C) has higher symmetry than 8 (211°C) .
- IR spectra consistently show NH and C=O stretches, while NMR data reveal substituent-induced shifts (e.g., NO₂ groups downfield-shift aromatic protons) .
Anticancer Activity
- (E)-1-(4-tert-Butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide induces apoptosis in A549 lung cancer cells via mitochondrial pathway activation .
- N′-(4-Dimethylaminobenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide shows moderate growth inhibition against MCF-7 breast cancer cells (IC₅₀ = 18 µM) .
Sensing and Materials Science
- H3L13 (N′-(2-hydroxybenzylidene)-3-(pyridin-2-yl)-1H-pyrazole-5-carbohydrazide) acts as a multifunctional sensor for picric acid (PA) via fluorescence quenching, attributed to π-π stacking and hydrogen bonding .
- N′-(3,4-Dimethoxybenzylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide forms stable coordination complexes with transition metals (Cu²⁺, Ni²⁺), useful in catalysis .
Insecticidal Activity
- Anthranilic diamides with 1-aryl-5-chloro-3-(trifluoromethyl)-1H-pyrazole moieties exhibit insecticidal activity against Mythimna separata (LC₅₀ = 50 mg/L) .
Key Observations :
- Chlorophenyl and trifluoromethyl groups enhance bioactivity by improving membrane permeability and target affinity .
- Hydroxy and methoxy groups enable sensor applications via intermolecular interactions (e.g., hydrogen bonding with PA) .
Computational and Crystallographic Insights
- X-ray crystallography confirms the E-configuration in analogs like (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione, showing planar geometry and N–H···S hydrogen bonds .
Key Observations :
Biological Activity
N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound belonging to the pyrazole class, characterized by its unique structural features. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research.
Chemical Structure
The compound features:
- A pyrazole ring
- A hydrazide functional group
- Two aromatic rings: one with a chloro and fluoro substituent, and another with a methyl group.
This specific arrangement contributes to its chemical reactivity and potential therapeutic effects.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant anticancer properties . Research suggests that it could inhibit specific enzymes or receptors involved in tumor growth and proliferation, potentially modulating cellular pathways through binding to molecular targets.
The mechanism of action appears to involve:
- Enzyme inhibition : Targeting enzymes critical for cancer cell survival.
- Receptor modulation : Altering receptor activity that influences cell proliferation and apoptosis.
Research Findings and Case Studies
Recent studies have explored the biological activity of various pyrazole derivatives, including the compound . Below are key findings:
| Study | Cell Line | IC50 Value (µM) | Notes |
|---|---|---|---|
| Bouabdallah et al. | Hep-2 | 3.25 | Significant cytotoxic potential |
| Xia et al. | A549 | 49.85 | Induced cell apoptosis |
| Li et al. | MCF7 | 0.46 | Maximum autophagy without apoptosis |
| Wei et al. | NCI-H460 | 0.39 | High potency against tumor growth |
These findings illustrate the compound's potential effectiveness against various cancer cell lines, indicating a promising avenue for further research in drug development.
Comparative Analysis
To understand the unique aspects of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N'-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide | Methoxy groups | Alters electronic properties |
| N'-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide | Fluorine substitution | Lacks chloro group, changing reactivity |
This comparison highlights how variations in substituents can influence biological activity and reactivity patterns.
Q & A
Q. Critical Parameters :
Q. Methodological Answer :
- NMR :
- IR : Stretching bands at 1660 cm⁻¹ (C=O) and 1590 cm⁻¹ (C=N) validate the hydrazone linkage .
- Mass Spectrometry : ESI-MS ([M+H]+) matches theoretical molecular weight (e.g., m/z 402.3 for C19H15ClF2N4O) .
Advanced: How can computational methods (e.g., DFT, molecular docking) predict this compound’s bioactivity and binding mechanisms?
Q. Methodological Answer :
- DFT Calculations :
- Molecular Docking :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
